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molecular formula C22H23N3O2 B037918 Serazapine CAS No. 115313-22-9

Serazapine

Cat. No. B037918
M. Wt: 361.4 g/mol
InChI Key: WPGUWABWNUSPMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04737496

Procedure details

A mixture of methyl 1,3,4,16b-tetrahydro-2-methyl-1,4-dioxo-2H,10H-indolo[2,1-c]pyrazino[1,2-a][1,4]benzodiazepine-16-carboxylate (1.48 kg) in tetrahydrofuran (52 L) is heated to reflux under an atmosphere of nitrogen and then a solution of diborane in tetrahydrofuran (1M, 9.47 L) is added over a period of one hour. The reaction mixture is maintained at reflux for 20 hours, at which time it is treated sequentially with methanol (4 L) (slow, cautious addition) and a solution of hydrogen chloride in methanol (7.5N, 1.6 L). The mixture is stirred, refluxed for 2 hours and evaporated in vacuo, and the solid residue obtained is triturated with acetone (4 L) for 1 hour, collected, washed with acetone (4×500 ml) and dried (18 hours, 50°/0.5 mm Hg) to yiled methyl 1,3,4,16b-tetrahydro-2-methyl-2H,10H-indolo[2,1-c]pyrazino[1,2-a][1,4]benzodiazepine-16-carboxylate hydrochloride, mp 272°-273° . This salt is suspended in dichloromethane and sufficient ammonium hydroxide (28%) in water is added to liberate the free base. The basic mixture is stirred for 45 minutes, the aqueous layer is removed and discarded and the organic layer is washed with water. The dichloromethane is evaporated in vacuo and the residual foam dissolved in boiling 2-propanol. The solution is filtered to remove a small amount of insolubles, then allowed to cool overnight for complete crystallization. The obtained solid is purified by recrystallization from 2-propanol. The solution is allowed to cool gradually while stirring overnight. The resulting crystals are collected by filtration, washed with 2-propanol and dried (16 hours, 80°/3 mm Hg) to yield methyl 1,3,4,16b-tetrahydro-2-methyl-2H,10H-indolo[2,1-c]pyrazino[1,2-a][1,4]benzodiazepine-16-carboxylate, mp 157°-159°, the compound of formula I wherein R1 is methyl, R2 and R3 are hydrogen and R4 is methoxycarbonyl.
Name
methyl 1,3,4,16b-tetrahydro-2-methyl-1,4-dioxo-2H,10H-indolo[2,1-c]pyrazino[1,2-a][1,4]benzodiazepine-16-carboxylate
Quantity
1.48 kg
Type
reactant
Reaction Step One
Quantity
52 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.47 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.6 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:27][C:26](=O)[N:5]2[C:6]3[CH:25]=[CH:24][CH:23]=[CH:22][C:7]=3[CH2:8][N:9]3[C:17]4[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=4[C:11]([C:18]([O:20][CH3:21])=[O:19])=[C:10]3[CH:4]2[C:3]1=O.B#B.Cl>O1CCCC1.CO>[CH3:1][N:2]1[CH2:27][CH2:26][N:5]2[C:6]3[CH:25]=[CH:24][CH:23]=[CH:22][C:7]=3[CH2:8][N:9]3[C:17]4[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=4[C:11]([C:18]([O:20][CH3:21])=[O:19])=[C:10]3[CH:4]2[CH2:3]1

Inputs

Step One
Name
methyl 1,3,4,16b-tetrahydro-2-methyl-1,4-dioxo-2H,10H-indolo[2,1-c]pyrazino[1,2-a][1,4]benzodiazepine-16-carboxylate
Quantity
1.48 kg
Type
reactant
Smiles
CN1C(C2N(C3=C(CN4C2=C(C=2C=CC=CC24)C(=O)OC)C=CC=C3)C(C1)=O)=O
Name
Quantity
52 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B#B
Name
Quantity
9.47 L
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
1.6 L
Type
solvent
Smiles
CO
Step Five
Name
Quantity
4 L
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under an atmosphere of nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 hours, at which time it
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the solid residue obtained
CUSTOM
Type
CUSTOM
Details
is triturated with acetone (4 L) for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
collected
WASH
Type
WASH
Details
washed with acetone (4×500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (18 hours, 50°/0.5 mm Hg) to yiled methyl 1,3,4,16b-tetrahydro-2-methyl-2H,10H-indolo[2,1-c]pyrazino[1,2-a][1,4]benzodiazepine-16-carboxylate hydrochloride, mp 272°-273°
Duration
18 h
ADDITION
Type
ADDITION
Details
sufficient ammonium hydroxide (28%) in water is added
STIRRING
Type
STIRRING
Details
The basic mixture is stirred for 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
the aqueous layer is removed
WASH
Type
WASH
Details
the organic layer is washed with water
CUSTOM
Type
CUSTOM
Details
The dichloromethane is evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residual foam dissolved
FILTRATION
Type
FILTRATION
Details
The solution is filtered
CUSTOM
Type
CUSTOM
Details
to remove a small amount of insolubles
TEMPERATURE
Type
TEMPERATURE
Details
to cool overnight for complete crystallization
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The obtained solid is purified by recrystallization from 2-propanol
TEMPERATURE
Type
TEMPERATURE
Details
to cool gradually
STIRRING
Type
STIRRING
Details
while stirring overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resulting crystals are collected by filtration
WASH
Type
WASH
Details
washed with 2-propanol
CUSTOM
Type
CUSTOM
Details
dried (16 hours, 80°/3 mm Hg)
Duration
16 h

Outcomes

Product
Name
Type
product
Smiles
CN1CC2N(C3=C(CN4C2=C(C=2C=CC=CC24)C(=O)OC)C=CC=C3)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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